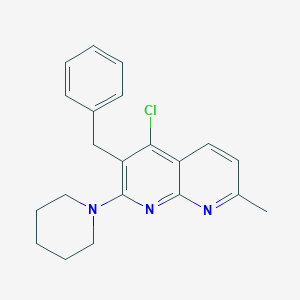![molecular formula C23H22N4O2S B292305 2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B292305.png)
2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has shown promising results in scientific research studies, particularly in the areas of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone is not fully understood. However, it is thought to work by interacting with specific receptors in the body, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone has significant effects on various biochemical and physiological processes. For example, it has been found to have anti-inflammatory and antioxidant properties, which can help to protect cells from damage. It has also been shown to have potential applications in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone in lab experiments is its ability to selectively target specific receptors in the body. This can help researchers to better understand the underlying mechanisms of various diseases and develop more effective treatments. However, one limitation of using this compound is that it may have off-target effects, which can make it challenging to interpret study results.
Zukünftige Richtungen
There are many potential future directions for research on 2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone. For example, further studies could explore its potential applications in the treatment of other types of cancer or neurological disorders. Additionally, research could focus on developing more effective synthesis methods for this compound or identifying new derivatives with improved properties. Finally, studies could investigate the potential side effects of this compound and develop strategies to mitigate any negative effects.
Synthesemethoden
The synthesis of 2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone involves a series of chemical reactions. The process begins with the reaction of 3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine with thiourea to produce 3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-ylthiourea. This compound is then reacted with 3-methoxybenzoyl chloride to form the final product, 2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
The compound 2-{[3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone has been studied extensively for its potential applications in scientific research. In particular, it has been found to have significant effects on biochemical and physiological processes.
Eigenschaften
Molekularformel |
C23H22N4O2S |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
2-[3,4-dimethyl-2-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-1-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C23H22N4O2S/c1-14-8-10-18(11-9-14)27-16(3)21-15(2)24-25-23(22(21)26-27)30-13-20(28)17-6-5-7-19(12-17)29-4/h5-12H,13H2,1-4H3 |
InChI-Schlüssel |
GVVBFUKKWIZBIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)SCC(=O)C4=CC(=CC=C4)OC)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)SCC(=O)C4=CC(=CC=C4)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1,3-benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292224.png)
![5-amino-4-[2-(4-ethoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292226.png)
![5-amino-4-[2-(1,3-benzodioxol-5-yl)hydrazinyl]pyrazol-3-one](/img/structure/B292229.png)
![5-amino-4-[2-[3-(trifluoromethyl)phenyl]hydrazinyl]pyrazol-3-one](/img/structure/B292230.png)
![5-amino-4-[2-(3-methoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292231.png)
![(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292233.png)


![4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine](/img/structure/B292237.png)
![(3Z)-2-amino-7-imino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292239.png)
![(3Z)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292240.png)
![(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292241.png)

![1-[4-[(4-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292245.png)